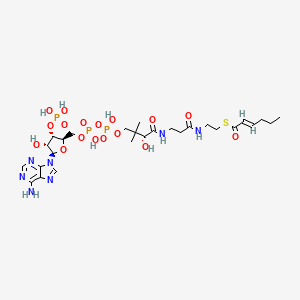
trans-Hex-2-enoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-hex-2-enoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of trans-hex-2-enoic acid. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a medium-chain fatty acyl-CoA, a trans-2-enoyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a coenzyme A. It is a conjugate acid of a trans-hex-2-enoyl-CoA(4-).
Scientific Research Applications
Enzyme Specificity and Action
- NADPH-specific trans-2-enoyl-CoA reductase purification : A study by Prasad et al. (1985) highlights the purification of NADPH-specific trans-2-enoyl-CoA reductase from rat liver, which catalyzes the reduction of trans-2-enoyl-CoAs of various chain lengths. This reductase is significant in understanding enzyme specificity and action in metabolic pathways (Prasad et al., 1985).
Role in Fatty Acid Metabolism
- Metabolism of unsaturated fatty acids : Nishimaki et al. (1984) purified an NADPH-dependent trans-2-enoyl-CoA reductase from Escherichia coli, essential for the metabolism of unsaturated fatty acids. This study provides insights into the role of trans-Hex-2-enoyl-CoA in bacterial fatty acid metabolism (Nishimaki, Yamanaka, & Mizugaki, 1984).
Enzymatic Analysis and Stereochemistry
- High-performance liquid chromatography for enoyl-CoA hydratase : Tsuchida et al. (2011) developed a method using high-performance liquid chromatography to analyze the activity and stereospecificity of enoyl-CoA hydratase, which hydrates trans-2-enoyl-CoA, contributing to our understanding of fatty acid β-oxidation (Tsuchida et al., 2011).
Biochemical Properties
- Characterization of rat liver microsomal reductases : Nagi et al. (1983) characterized the biochemical properties of rat hepatic microsomal NADPH-specific short-chain and NAD(P)H-dependent long-chain enoyl CoA reductases. This research aids in understanding the biochemical mechanisms of trans-Hex-2-enoyl-CoA in hepatic processes (Nagi, Prasad, Cook, & Cinti, 1983).
Enzyme Functionality in Fatty Acid Degradation
- Δ3,Δ2-Enoyl-CoA Isomerases in rat liver : Zhang et al. (2002) analyzed enoyl-CoA isomerases in rat liver, which play a crucial role in the β-oxidation of unsaturated fatty acids, including the processing of trans-2-enoyl-CoAs (Zhang, Yu, Geisbrecht, Gould, Sprecher, & Schulz, 2002).
Interactions and Pathways
- Multiple NADPH-supported fatty acid chain elongation pathways : Nagi et al. (1986) provided evidence supporting the hypothesis of multiple condensing enzymes connected to a single elongation pathway in rat hepatic microsomes, involving trans-2-enoyl CoA reductase (Nagi, Cook, Prasad, & Cinti, 1986).
properties
Product Name |
trans-Hex-2-enoyl-CoA |
|---|---|
Molecular Formula |
C27H44N7O17P3S |
Molecular Weight |
863.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate |
InChI |
InChI=1S/C27H44N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h6-7,14-16,20-22,26,37-38H,4-5,8-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/b7-6+/t16-,20-,21-,22+,26-/m1/s1 |
InChI Key |
OINXHIBNZUUIMR-IXUYQXAASA-N |
Isomeric SMILES |
CCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



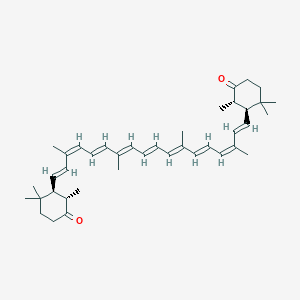
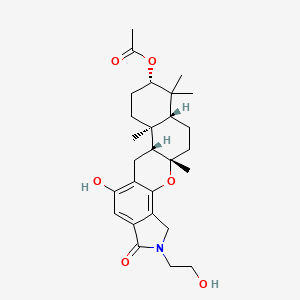
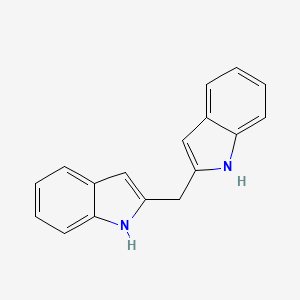

![methyl (7R,8R)-6-formyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylate](/img/structure/B1245503.png)
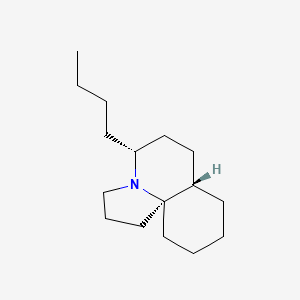
![4-(2-{4-[1-(4-Isobutyl-phenyl)-ethoxy]-2,3-dimethyl-benzoylamino}-phenoxy)-butyric acid](/img/structure/B1245507.png)
![2-Methylbutyric acid 2,6-dimethyl-3-[[2-hydroxy-3-(formylamino)benzoyl]amino]-4,9-dioxo-8-pentyl-1,5-dioxonane-7-yl ester](/img/structure/B1245511.png)

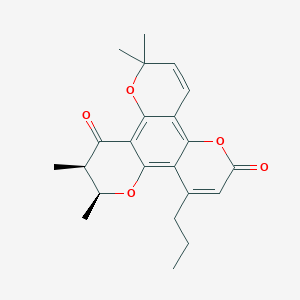
![(1R,2S,5S,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1245518.png)

![N-[(2S,3R,4S,5R,6R)-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3,5-dihydroxy-6-methyloxan-4-yl]-N-methylacetamide](/img/structure/B1245520.png)
